2-(2-Chlorophenyl)hydroquinone hydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)hydroquinone hydrate typically involves the chlorination of hydroquinone followed by a series of purification steps. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the chlorination process .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in controlled laboratory environments due to its specialized applications. The production involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)hydroquinone hydrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products Formed
Oxidation: Chlorobenzoquinone derivatives.
Reduction: Chlorophenylhydroquinone derivatives.
Substitution: Various halogenated and nitrated derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)hydroquinone hydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and cellular respiration.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)hydroquinone hydrate involves its interaction with various molecular targets, including enzymes and cellular pathways. It acts as an inhibitor in certain biochemical reactions, affecting processes like oxidative phosphorylation and electron transport .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dihydroxybiphenyl
- 2-Chlorohydroquinone
- 2,5-Dichlorohydroquinone
Uniqueness
2-(2-Chlorophenyl)hydroquinone hydrate is unique due to its specific chlorination pattern and its ability to form stable hydrates. This makes it particularly useful in research settings where precise chemical behavior is required .
Properties
IUPAC Name |
2-(2-chlorophenyl)benzene-1,4-diol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2.H2O/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15;/h1-7,14-15H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFPEIIHHPUZIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583471 | |
Record name | 2'-Chloro[1,1'-biphenyl]-2,5-diol--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305808-20-2 | |
Record name | [1,1′-Biphenyl]-2,5-diol, 2′-chloro-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=305808-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Chloro[1,1'-biphenyl]-2,5-diol--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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